N-Isopropylmethylamine

Catalog No.
S1528607
CAS No.
4747-21-1
M.F
C4H11N
M. Wt
73.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Isopropylmethylamine

CAS Number

4747-21-1

Product Name

N-Isopropylmethylamine

IUPAC Name

N-methylpropan-2-amine

Molecular Formula

C4H11N

Molecular Weight

73.14 g/mol

InChI

InChI=1S/C4H11N/c1-4(2)5-3/h4-5H,1-3H3

InChI Key

XHFGWHUWQXTGAT-UHFFFAOYSA-N

SMILES

CC(C)NC

Synonyms

2-(Methylamino)propane; Isopropylmethylamine; N,1-dimethyl-Ethylamine; N-methyl-Isopropylamine; Methylisopropylamine; N-Methyl-N-(1-methylethyl)amine; N-Methylisopropylamine; NSC 1065;

Canonical SMILES

CC(C)NC

Synthesis of Organic Compounds

N-MIPA can be used as a building block in the synthesis of various organic compounds. Its reactive amine group allows it to participate in condensation reactions with aldehydes, ketones, and carboxylic acids to form new carbon-nitrogen bonds. For instance, N-MIPA can be used to synthesize pharmaceuticals, dyes, and other complex organic molecules Source: Sigma-Aldrich N-Isopropylmethylamine product page: .

N-Isopropylmethylamine is an organic compound with the molecular formula C4H11NC_4H_{11}N. It is classified as a secondary amine, characterized by the presence of both an isopropyl group and a methyl group attached to the nitrogen atom. This compound is known for its flammable and corrosive properties, necessitating careful handling in laboratory settings. N-Isopropylmethylamine is utilized in various chemical syntheses and has garnered attention for its role in generating stimuli-responsive micelles, which are important in materials science and drug delivery systems .

NMI is a flammable liquid with moderate acute toxicity. It can cause irritation and burns upon contact with skin and eyes, and inhalation can irritate the respiratory tract [].

  • Toxicity: Studies indicate moderate acute toxicity (oral LD50 in rats: 890 mg/kg) [].
  • Flammability: NMI has a low flash point, making it highly flammable. Contact with heat, sparks, or open flames can pose a fire hazard [].
  • Storage and Handling: NMI should be stored in a cool, well-ventilated area in tightly sealed containers. Appropriate personal protective equipment (PPE) like gloves, safety glasses, and respirators should be worn when handling NMI [].
Typical of amines. These include:

  • Mannich Reaction: This reaction involves the formation of N-isopropylmethylamine through the condensation of formaldehyde with isopropylamine in the presence of an acid catalyst. This reaction is pivotal for synthesizing various nitrogen-containing compounds .
  • Acylation and Alkylation: As a nucleophile, N-isopropylmethylamine can undergo acylation reactions with acid chlorides or anhydrides to form amides. It can also participate in alkylation reactions to produce larger amines .
  • Reactions with Isocyanates: It can react with isocyanates to yield ureas, showcasing its versatility in organic synthesis .

Several methods exist for synthesizing N-Isopropylmethylamine:

  • Mannich Reaction: The most common method involves the reaction of isopropylamine with formaldehyde, followed by treatment with hydrochloric acid and zinc powder to facilitate the formation of N-isopropylmethylamine .
  • Direct Alkylation: Another method involves the direct alkylation of methylamine using isopropyl bromide under basic conditions, although this may lead to lower yields compared to the Mannich reaction .
  • Reductive Amination: This method utilizes ketones or aldehydes along with hydrogen gas and a catalyst to form N-isopropylmethylamine from corresponding imines .

N-Isopropylmethylamine finds applications across various fields:

  • Chemical Synthesis: It serves as a reagent in synthesizing pharmaceuticals and agrochemicals due to its ability to form stable intermediates.
  • Materials Science: The compound is used in creating stimuli-responsive micelles, which have applications in drug delivery systems and nanotechnology .
  • Research: It acts as a building block for developing new compounds in organic chemistry research.

Studies on the interactions of N-Isopropylmethylamine focus on its reactivity with other chemical species rather than biological interactions. Its ability to form stable complexes with various reagents makes it valuable in synthetic pathways. The compound's behavior under different conditions (e.g., pH, temperature) can significantly influence its reactivity and product formation .

Similar Compounds: Comparison

Several compounds share structural similarities with N-Isopropylmethylamine, including:

Compound NameStructural FeaturesUnique Properties
N-MethylisopropylamineContains a methyl group instead of an ethyl groupOften used as a solvent; less toxic
IsopropylamineOnly has one isopropyl groupMore basic than N-Isopropylmethylamine
DimethylaminopropaneTwo methyl groups attached to nitrogenHigher volatility; used in pharmaceuticals

N-Isopropylmethylamine's unique combination of an isopropyl and a methyl group allows it to participate effectively in specific

XLogP3

0.6

UNII

J3OL90426G

GHS Hazard Statements

Aggregated GHS information provided by 126 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H301 (68.25%): Toxic if swallowed [Danger Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (69.84%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H331 (68.25%): Toxic if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Flammable

Flammable;Corrosive;Acute Toxic

Other CAS

4747-21-1

Wikipedia

N-methylisopropylamine

Dates

Modify: 2023-08-15

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